4-Chloro-1-oxo-1lambda~5~-pyridine-2-carboxamide
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Overview
Description
4-Chloro-1-oxo-1lambda~5~-pyridine-2-carboxamide is a chemical compound belonging to the pyridine family It is characterized by the presence of a chlorine atom at the fourth position, an oxo group at the first position, and a carboxamide group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-oxo-1lambda~5~-pyridine-2-carboxamide typically involves the chlorination of pyridine derivatives followed by oxidation and amide formation. One common method includes the chlorination of pyridine to form 4-chloropyridine, which is then oxidized to 4-chloropyridine 1-oxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and oxidation processes, followed by purification steps to isolate the desired compound. The use of high-performance liquid chromatography (HPLC) is common for the separation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-oxo-1lambda~5~-pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the chlorine atom or modifying the oxo group .
Scientific Research Applications
4-Chloro-1-oxo-1lambda~5~-pyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-1-oxo-1lambda~5~-pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
4-Chloropyridine: Shares the chlorine substitution but lacks the oxo and carboxamide groups.
4-Chloropyridine 1-oxide: Similar oxidation state but without the carboxamide group.
Pyridine-2-carboxamide: Lacks the chlorine and oxo groups.
Uniqueness: 4-Chloro-1-oxo-1lambda~5~-pyridine-2-carboxamide is unique due to the combination of chlorine, oxo, and carboxamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62150-49-6 |
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Molecular Formula |
C6H5ClN2O2 |
Molecular Weight |
172.57 g/mol |
IUPAC Name |
4-chloro-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-1-2-9(11)5(3-4)6(8)10/h1-3H,(H2,8,10) |
InChI Key |
FPLXHOGFPFJERP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=C(C=C1Cl)C(=O)N)[O-] |
Origin of Product |
United States |
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